molecular formula C15H20ClN3O4 B2634493 N'-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-2,2-diethoxypropanehydrazide CAS No. 2094965-97-4

N'-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-2,2-diethoxypropanehydrazide

Cat. No. B2634493
CAS RN: 2094965-97-4
M. Wt: 341.79
InChI Key: FZGRLCSLLFRBDY-UHFFFAOYSA-N
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Description

N'-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-2,2-diethoxypropanehydrazide, also known as CPDH, is a compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. CPDH belongs to the class of hydrazide compounds and has been shown to possess a variety of biological activities that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N'-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-2,2-diethoxypropanehydrazide is not fully understood, but it is thought to act through the inhibition of key enzymes involved in cellular processes. Specifically, N'-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-2,2-diethoxypropanehydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting this enzyme, N'-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-2,2-diethoxypropanehydrazide may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N'-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-2,2-diethoxypropanehydrazide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, N'-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-2,2-diethoxypropanehydrazide has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases. Additionally, N'-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-2,2-diethoxypropanehydrazide has been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of N'-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-2,2-diethoxypropanehydrazide is its high yield and purity, which makes it easy to work with in laboratory experiments. Additionally, N'-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-2,2-diethoxypropanehydrazide has a relatively simple synthesis method, which makes it accessible to researchers with limited resources. One limitation of N'-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-2,2-diethoxypropanehydrazide is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on N'-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-2,2-diethoxypropanehydrazide. One area of investigation is in the development of N'-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-2,2-diethoxypropanehydrazide derivatives with improved efficacy and reduced toxicity. Additionally, N'-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-2,2-diethoxypropanehydrazide may be investigated for its potential use in combination with other anticancer or antimicrobial agents. Finally, further investigation into the mechanism of action of N'-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-2,2-diethoxypropanehydrazide may lead to the development of new therapeutic targets for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N'-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-2,2-diethoxypropanehydrazide involves the reaction of 2,2-diethoxypropanehydrazide with 2-chloro-4-pyridinecarboxaldehyde in the presence of a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of N'-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-2,2-diethoxypropanehydrazide as a yellow solid. The yield of the reaction is typically high, and the purity of the product can be easily achieved through recrystallization.

Scientific Research Applications

N'-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-2,2-diethoxypropanehydrazide has been investigated for its potential use in a variety of scientific research applications. One of the most promising areas of investigation is in the field of cancer research. N'-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-2,2-diethoxypropanehydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a cancer therapeutic agent. Additionally, N'-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-2,2-diethoxypropanehydrazide has been investigated for its antimicrobial properties, and has shown activity against a variety of bacterial and fungal pathogens.

properties

IUPAC Name

N'-[(E)-3-(2-chloropyridin-4-yl)prop-2-enoyl]-2,2-diethoxypropanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O4/c1-4-22-15(3,23-5-2)14(21)19-18-13(20)7-6-11-8-9-17-12(16)10-11/h6-10H,4-5H2,1-3H3,(H,18,20)(H,19,21)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGRLCSLLFRBDY-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(C(=O)NNC(=O)C=CC1=CC(=NC=C1)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C)(C(=O)NNC(=O)/C=C/C1=CC(=NC=C1)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloropyridin-4-yl)-N'-(2,2-diethoxypropanoyl)prop-2-enehydrazide

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